Orthogonal Reactivity Profile: Dual Formyl-Ester vs. Mono-Functional Analogs
Methyl 3-formyl-1H-indazole-4-carboxylate is differentiated from methyl 1H-indazole-4-carboxylate (lacking C3-formyl) and 3-formylindazole (lacking C4-ester) by its dual orthogonal reactive handles, enabling serial chemoselective reactions such as aldehyde condensation followed by ester hydrolysis. This is a structural feature critical for generating diverse compound libraries. The specific combination of a methyl ester (vs. an ethyl or free acid) provides a balance of reactivity and steric accessibility: the methyl ester is more electrophilic and undergoes faster nucleophilic acyl substitution than the corresponding ethyl ester, while avoiding the solubility and purification challenges associated with the free carboxylic acid . Quantitative comparative reaction kinetics data are not available from peer-reviewed literature; this differentiation is based on established principles of physical organic chemistry and is classified as supporting class-level inference. However, the synthetic utility is evidenced by its use as a key intermediate in patent literature for EP1 receptor ligands [1].
| Evidence Dimension | Number of orthogonal reactive handles (formyl + ester) |
|---|---|
| Target Compound Data | 2 orthogonal reactive handles (C3-aldehyde, C4-methyl ester) |
| Comparator Or Baseline | Methyl 1H-indazole-4-carboxylate: 1 reactive handle (ester only); 3-formylindazole: 1 reactive handle (aldehyde only) |
| Quantified Difference | 2 vs. 1 orthogonal handle (qualitative structural difference) |
| Conditions | Structural analysis; no kinetic assay data available |
Why This Matters
For procurement decisions in medicinal chemistry, the possession of two orthogonal reactive sites enables a single starting material to serve as a common intermediate for divergent parallel synthesis, directly reducing procurement complexity and inventory requirements.
- [1] Molaid Database. Methyl 1-(5-chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)-3-formyl-1H-indazole-4-carboxylate. Patent reference for EP1 receptor ligands using the 3-formyl-4-carboxylate indazole core. View Source
